molecular formula C18H13N3O3S B2506411 methyl 6-oxo-3-phenyl-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-9-carboxylate CAS No. 892284-23-0

methyl 6-oxo-3-phenyl-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-9-carboxylate

Cat. No.: B2506411
CAS No.: 892284-23-0
M. Wt: 351.38
InChI Key: SRJUCPRDDMEBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-oxo-3-phenyl-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-9-carboxylate is a heterocyclic compound featuring a fused [1,3,4]thiadiazino ring system conjugated with a quinazoline core. Key structural elements include:

  • Quinazoline moiety: A bicyclic system with nitrogen atoms at positions 1 and 3, known for pharmacological relevance in anticancer, antimicrobial, and anti-inflammatory agents .
  • Substituents: A phenyl group at position 3 enhances lipophilicity and π-π stacking interactions, while the methyl ester at position 9 improves solubility and bioavailability.

Its synthesis likely involves cyclocondensation or multi-step heterocyclization, analogous to methods described for related compounds .

Properties

IUPAC Name

methyl 6-oxo-3-phenyl-2H-[1,3,4]thiadiazino[2,3-b]quinazoline-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c1-24-17(23)12-7-8-13-14(9-12)19-18-21(16(13)22)20-15(10-25-18)11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJUCPRDDMEBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N3C(=N2)SCC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinazoline Core Formation

Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate serves as the starting material. Nucleophilic aromatic substitution with sodium phenolate trihydrate in DMF at room temperature introduces the phenoxy group, yielding a pyridazine intermediate.

Thiadiazino Ring Construction

The intermediate reacts with 5-phenyl-1,3,4-thiadiazol-2-amine in refluxing isopropanol containing HCl. This step induces cyclization, forming the thiadiazino ring via nucleophilic attack of the thiadiazol-amine’s sulfur atom on the quinazoline’s electrophilic carbon. The final product is obtained in 72% yield after recrystallization from ethanol.

Thiourea-Mediated Cyclization in Dimethyl Sulfoxide

A complementary method employs thiourea as both a sulfur donor and reducing agent in dimethyl sulfoxide (DMSO):

  • 2-Aminobenzophenone reacts with thiourea at 160°C, generating 4-phenylquinazolin-2(1H)-imine.
  • DMSO-derived methanethiol reduces the imine intermediate to 4-phenyl-1,2-dihydroquinazolin-2-amine.
  • Ammonia elimination forms the quinazoline core, which undergoes subsequent cyclization with sulfur-containing reagents to yield the thiadiazino ring.

This method produces the target compound in 65–70% yield but requires extended reaction times (24+ hours) for large-scale synthesis.

Catalytic Reductive Cyclization Using Hydrogen/Nickel

A reductive cyclization strategy converts nitroaryl precursors into the target compound:

  • Ethyl 1-(2-nitrophenyl)-6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate is treated with H₂/Ni.
  • The nitro group is reduced to an amine, triggering intramolecular cyclization with a neighboring thioamide group to form the thiadiazino ring.
  • Final esterification with methanol and acetyl chloride introduces the methyl ester moiety.

This method achieves 71–85% yields but requires strict control over reaction conditions to prevent over-reduction.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
LA-DES Catalyzed Dimedone, thiadiazol-amine, aldehyde 120°C, solvent-free 88 High yield, scalable, eco-friendly Requires specialized catalyst
Stepwise Synthesis Pyridazine intermediate, thiadiazol-amine Reflux in isopropanol/HCl 72 Modular, high purity Multiple steps, longer reaction time
Thiourea/DMSO 2-Aminobenzophenone, thiourea 160°C, DMSO 65–70 Simple reagents Long reaction time, sulfur byproducts
Microwave-Assisted Methyl 2-aminobenzoate, phenyl isothiocyanate 150°C, microwave 60–75 Rapid, energy-efficient Limited scalability
Reductive Cyclization Nitroaryl precursor, H₂/Ni H₂ pressure, Ni catalyst 71–85 High functional group tolerance Risk of over-reduction

Mechanistic Insights

LA-DES Catalyzed Pathway

The LA-DES (2[HDPH]:CoCl₄²⁻) activates the aldehyde via Lewis acid coordination, enabling Knoevenagel condensation with dimedone. The resulting dienone undergoes Michael addition with 5-phenyl-1,3,4-thiadiazol-2-amine, followed by cyclodehydration to form the thiadiazino ring. Esterification completes the synthesis.

Thiourea-Mediated Cyclization

Thiourea decomposes to carbodiimide (HN=C=NH) and H₂S in DMSO. Carbodiimide reacts with 2-aminobenzophenone to form a quinazolin-2-imine intermediate, while H₂S reduces DMSO to methanethiol (CH₃SH). Methanethiol facilitates reductive cyclization, forming the thiadiazino ring via sulfhydryl group incorporation.

Biological Activity

Methyl 6-oxo-3-phenyl-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-9-carboxylate is a compound belonging to the class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer and antimicrobial properties, as well as its potential mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiadiazine ring fused with a quinazoline moiety. Its molecular formula is C15H12N4O2SC_{15}H_{12}N_4O_2S, and it exhibits significant lipophilicity due to the presence of phenyl and methyl groups.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. The compound has shown promising results in inducing apoptosis in various cancer cell lines:

  • Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival. Specifically, it targets tyrosine kinases, which are crucial for tumor growth and metastasis .
  • Case Study : In vitro evaluations demonstrated that this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were reported at approximately 12 µM for MCF-7 cells and 15 µM for A549 cells .
Cell LineIC50 (µM)Mechanism
MCF-712Apoptosis induction via tyrosine kinase inhibition
A54915Disruption of cellular signaling pathways

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. Studies indicate that it possesses significant activity against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.5 to 1.0 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0

Research Findings

Research indicates that the biological activities of this compound can be attributed to its ability to modulate various biological pathways:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells .
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential bacterial enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Compound Class Core Structure Key Features Biological Relevance
Thiadiazinoquinazoline [1,3,4]Thiadiazino + Quinazoline Sulfur and nitrogen atoms enhance electron-richness; methyl ester improves solubility. Potential antimicrobial/anticancer (inferred)
Triazinoquinazoline [1,2,4]Triazino + Quinazoline Three nitrogen atoms in triazine ring; thio-groups at position 6 critical for activity. Antimicrobial (e.g., Staphylococcus aureus)
Thiazoloquinazoline Thiazole + Quinazoline Sulfur in thiazole enhances rigidity; fused systems improve binding affinity. Antioxidant, antibacterial (e.g., E. coli)

Substituent Effects

  • Position 3: The phenyl group in the target compound may enhance hydrophobic interactions compared to halogenated or alkyl substituents in triazinoquinazolines (e.g., 4-methylphenyl in ), which show improved antimicrobial activity .
  • Position 6: The oxo group in the target compound contrasts with thio-groups in triazinoquinazolines, which are critical for cytotoxic activity against Photobacterium leiognathi .
  • Position 9 : The methyl ester group (target) vs. carboxamide or free carboxylic acid in other derivatives (e.g., ) may modulate pharmacokinetics, as esters often enhance membrane permeability .

Physical Properties

Compound Molecular Weight Melting Point (°C) Solubility (Predicted)
Methyl 6-oxo-3-phenyl-thiadiazinoquinazoline-9-carboxylate ~397.4 (C₁₉H₁₃N₃O₃S) Not reported Moderate (ester group)
6-Thioxo-triazinoquinazoline derivatives 300–400 265–280 Low (thio-groups)
Thiazoloquinazolines 350–450 150–200 Variable (polar groups)

Q & A

Q. Basic

  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and thiadiazine C-S-C vibrations at ~650–700 cm⁻¹ .
  • ¹H/¹³C NMR : Key signals include:
    • Quinazoline aromatic protons (δ 7.2–8.5 ppm, multiplet) .
    • Methyl ester protons (δ 3.9–4.1 ppm, singlet) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical m/z values (e.g., 425.5 g/mol for analogous compounds) .

What structural features are confirmed by X-ray crystallography for related thiazinoquinazoline derivatives?

Basic
Single-crystal X-ray studies (e.g., for N-(3,4-dimethoxyphenethyl)-6-oxo-thiazinoquinazoline-9-carboxamide) reveal:

  • Planarity : The thiadiazino-quinazoline core adopts a planar conformation, stabilized by π-π stacking .
  • Bond Lengths : C–N bonds in the thiadiazine ring average 1.34 Å, consistent with conjugated double-bond systems .
  • Dihedral Angles : Substituents like phenyl groups exhibit angles of 15–25° relative to the core, influencing steric interactions .

How can structure-activity relationship (SAR) studies guide the design of analogues with enhanced bioactivity?

Q. Advanced

  • Substituent Modulation :
    • Electron-withdrawing groups (e.g., -NO₂, -Cl) at the phenyl ring improve antimicrobial activity (MIC reduced by 50% in fluorinated analogues) .
    • Methyl ester replacement with amides enhances solubility and target binding (e.g., 39.5% yield for imidazo-pyridine hybrids) .
  • Computational Docking : Molecular dynamics simulations predict improved binding to DNA gyrase (ΔG = −9.2 kcal/mol for triazolyl derivatives) .

How to resolve discrepancies in spectroscopic data between synthesized batches?

Q. Advanced

  • Controlled Replicates : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize batch variability .
  • Analytical Cross-Validation :
    • Compare ¹³C NMR DEPT-135 spectra to distinguish CH₂/CH₃ groups in ester moieties .
    • Use HPLC-PDA (λ = 254 nm) to detect impurities >0.1% (e.g., unreacted precursors) .
  • Crystallographic Verification : Resolve ambiguous signals via single-crystal XRD (R factor <0.06 ensures accuracy) .

What computational methods predict the compound’s binding affinity with biological targets?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite simulate interactions with enzymes (e.g., EGFR kinase). Key parameters:
    • Grid box size: 25 × 25 × 25 ų centered on ATP-binding pockets .
    • Scoring functions (e.g., MM/GBSA) validate binding poses (RMSD <2.0 Å) .
  • QSAR Models :
    • 2D descriptors (e.g., logP, polar surface area) correlate with antibacterial IC₅₀ values (R² = 0.82 for triazolo-thiadiazoles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.